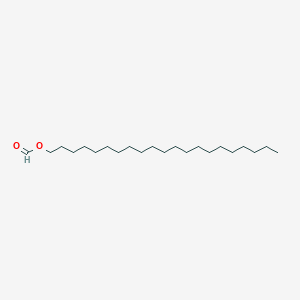

Henicosyl formate

Description

Henicosyl formate (C21H42O2) is a long-chain fatty acid ester derived from formic acid (HCOOH) and henicosanol (C21H43OH). Its structure consists of a 21-carbon alkyl chain bonded to the formate group via an ester linkage. This compound is characterized by its hydrophobic tail and polar head group, making it suitable for applications requiring surfactant properties, such as lubricants, emulsifiers, or industrial coatings .

Key properties of henicosyl formate include:

- Molecular weight: 326.56 g/mol

- Physical state: Waxy solid at room temperature (predicted based on chain length).

- Solubility: Insoluble in water but soluble in nonpolar organic solvents (e.g., hexane, chloroform).

- Thermal stability: High melting point (estimated >60°C) due to strong van der Waals interactions between long alkyl chains.

Its synthesis typically involves acid-catalyzed esterification of formic acid with henicosanol under reflux conditions .

Properties

CAS No. |

77899-03-7 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

henicosyl formate |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-23/h22H,2-21H2,1H3 |

InChI Key |

ZMGJNJFHZNMVCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCOC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Henicosyl formate can be synthesized through the esterification reaction between formic acid and heneicosanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of henicosyl formate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to obtaining a high-quality product .

Chemical Reactions Analysis

Types of Reactions

Henicosyl formate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, henicosyl formate can hydrolyze to formic acid and heneicosanol.

Oxidation: The compound can be oxidized to produce formic acid and a corresponding aldehyde or carboxylic acid.

Reduction: Reduction of henicosyl formate can yield heneicosanol and methanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: Formic acid and heneicosanol.

Oxidation: Formic acid and a corresponding aldehyde or carboxylic acid.

Reduction: Heneicosanol and methanol.

Scientific Research Applications

Henicosyl formate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its long carbon chain, which can enhance the solubility and stability of certain drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of henicosyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and heneicosanol, which can then participate in further biochemical reactions. The long carbon chain of henicosyl formate allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Henicosyl formate belongs to the alkyl formate ester family. Below is a detailed comparison with structurally analogous compounds:

Cetyl Formate (C16H32O2)

- Molecular weight : 256.42 g/mol.

- Physical state : Semi-solid or viscous liquid at room temperature.

- Solubility: Moderately soluble in ethanol, insoluble in water.

- Applications : Used in cosmetics as an emollient and in textile processing.

- Key difference : Shorter chain length (C16) reduces melting point and increases solubility in polar solvents compared to henicosyl formate .

Stearyl Formate (C18H36O2)

- Molecular weight : 284.48 g/mol.

- Physical state : Solid with a melting point ~55–60°C.

- Applications : Common in industrial lubricants and plasticizers.

- Key difference : Intermediate chain length (C18) balances hydrophobicity and malleability, making it more versatile than henicosyl formate in formulations requiring moderate rigidity .

Calcium Formate (Ca(HCOO)2)

- Molecular weight : 130.11 g/mol.

- Physical state : White crystalline powder.

- Solubility : Highly water-soluble (16.9 g/100 mL at 20°C).

- Applications : Used as a concrete additive, animal feed preservative, and deicing agent.

- Key difference : Ionic nature and short-chain structure make it functionally distinct from hydrophobic alkyl formates like henicosyl formate .

Data Tables

Table 1: Physical and Chemical Properties of Selected Formate Compounds

| Property | Henicosyl Formate | Cetyl Formate | Stearyl Formate | Calcium Formate |

|---|---|---|---|---|

| Molecular Formula | C21H42O2 | C16H32O2 | C18H36O2 | Ca(HCOO)2 |

| Molecular Weight (g/mol) | 326.56 | 256.42 | 284.48 | 130.11 |

| Melting Point (°C) | >60 (predicted) | 20–25 | 55–60 | 300 (decomposes) |

| Solubility in Water | Insoluble | Insoluble | Insoluble | 16.9 g/100 mL |

| Primary Applications | Lubricants, coatings | Cosmetics, textiles | Industrial lubricants | Construction, agriculture |

Research Findings and Functional Insights

- Chain Length vs. Performance : Increasing alkyl chain length (C16 → C21) enhances thermal stability and hydrophobicity but reduces compatibility with polar matrices. Henicosyl formate’s C21 chain makes it superior in high-temperature applications compared to cetyl or stearyl formates .

- Biochemical Relevance: Unlike calcium formate, which participates in microbial metabolism (e.g., formate dehydrogenase pathways ), henicosyl formate’s large size limits biochemical interactions, restricting its use to non-biological systems.

- Industrial Utility: Henicosyl formate’s waxy consistency and film-forming ability are advantageous in coating technologies, whereas calcium formate’s solubility supports its role in cement acceleration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.